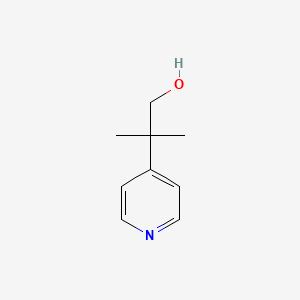

2-Methyl-2-(pyridin-4-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-pyridin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHHDNWAQPDOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541793 | |

| Record name | 2-Methyl-2-(pyridin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34995-28-3 | |

| Record name | 2-Methyl-2-(pyridin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Methyl-2-(pyridin-4-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug development.[1][2] Pyridine derivatives are integral to numerous pharmaceuticals due to their unique physicochemical properties and ability to engage in critical biological interactions.[3][4] This document focuses on the most efficient and reliable synthetic strategies, emphasizing the organometallic addition to pyridine-4-yl carbonyl precursors. We will dissect the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and discuss the rationale behind key procedural choices. The primary audience for this guide includes researchers, synthetic chemists, and drug development professionals seeking a robust and scalable method for the preparation of this key intermediate.

Introduction: Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[3] Its properties, including basicity, hydrogen bond accepting capability, and compact size, allow it to serve as a bioisostere for various functional groups, enhancing molecular interactions with biological targets.[3] The target molecule, this compound, incorporates this critical heterocycle along with a neopentyl alcohol moiety. This structural combination offers a unique three-dimensional vector for molecular elaboration, making it a desirable intermediate for constructing complex lead compounds in drug discovery programs. The tertiary carbon center provides steric bulk, while the primary alcohol serves as a versatile handle for further functionalization through esterification, etherification, or oxidation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary C-C bond disconnections that lead to practical and economically viable starting materials. The most strategic disconnection is at the quaternary carbon center, suggesting a nucleophilic addition of a methyl group to a suitable carbonyl precursor.

This analysis highlights two primary strategies:

-

Pathway A (Preferred): A one-pot, double addition of a methyl organometallic reagent to a pyridine-4-carboxylate ester, such as ethyl isonicotinate.

-

Pathway B: A two-step approach involving the initial synthesis of 4-acetylpyridine from 4-cyanopyridine, followed by a subsequent addition of a methyl organometallic reagent.

Pathway A is generally more efficient and is therefore the recommended approach.

Recommended Synthetic Pathway: Grignard Reaction with Pyridine-4-Carboxylate Ester

This method leverages the double addition of a Grignard reagent to an ester to construct the tertiary alcohol in a single synthetic operation. It is robust, high-yielding, and readily scalable.

Principle and Rationale

The core of this synthesis is the reaction between an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) and ethyl isonicotinate. The mechanism proceeds in two distinct stages:

-

Nucleophilic Acyl Substitution: The first equivalent of MeMgBr attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide leaving group to yield an intermediate ketone, 4-acetylpyridine.

-

Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester. It is immediately attacked by a second equivalent of MeMgBr.[5] This second addition forms a magnesium alkoxide intermediate.

An acidic workup is required to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.[5] It is critical to use at least two equivalents of the Grignard reagent to drive the reaction to completion. In practice, a slight excess (2.2-2.5 equivalents) is often used to compensate for any reagent decomposition due to trace moisture or side reactions. The choice of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is mandatory, as Grignard reagents react violently with protic solvents like water or alcohols.[6]

Detailed Experimental Protocol

Materials:

-

Ethyl isonicotinate

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Grignard Reagent Preparation:

-

Set up a three-neck round-bottom flask (oven-dried and cooled under a nitrogen atmosphere) equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (2.5 eq.) to the flask.

-

In the dropping funnel, prepare a solution of methyl iodide (2.5 eq.) in anhydrous diethyl ether.

-

Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction may need gentle warming or the addition of a small crystal of iodine to initiate.

-

Once the reaction begins (indicated by bubbling and a gray, cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

-

-

Addition Reaction:

-

Prepare a solution of ethyl isonicotinate (1.0 eq.) in anhydrous diethyl ether in a separate flask.

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Add the solution of ethyl isonicotinate dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LCMS analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Stir the resulting mixture until the solids are mostly dissolved.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether or ethyl acetate.

-

Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Experimental Workflow Visualization

Characterization Data

The successful synthesis of the target compound should be validated through standard analytical techniques.

| Analysis | Expected Results for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.50 (s, 2H, -CH₂OH), 2.05 (s, 1H, -OH), 1.25 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.0, 149.5, 121.0, 75.0, 40.0, 25.0 |

| Mass Spec. (ESI+) | m/z 168.1070 [M+H]⁺ |

| Appearance | White to off-white solid or colorless oil |

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The -OH proton signal is often broad and may exchange with D₂O.

Alternative Pathway: Stepwise Addition to 4-Cyanopyridine

While less direct, this two-step method provides an alternative route and allows for the isolation of the key intermediate, 4-acetylpyridine.

Principle and Rationale

This strategy involves two separate organometallic additions:

-

Nitrile to Ketone: The reaction of 4-cyanopyridine with one equivalent of a methyl Grignard reagent forms a magnesium imine salt intermediate.[7] This intermediate is stable and does not react with a second equivalent of the Grignard reagent due to the negative charge on the nitrogen.[7] Acidic hydrolysis of this imine salt yields 4-acetylpyridine.

-

Ketone to Alcohol: The isolated 4-acetylpyridine is then subjected to a second Grignard reaction with another equivalent of methylmagnesium bromide to form the desired tertiary alcohol, following the standard mechanism of nucleophilic addition to a ketone.

This route can be advantageous if 4-acetylpyridine is required for other synthetic purposes. However, it involves an additional reaction and purification step, typically resulting in a lower overall yield compared to the one-pot ester method.

Summary of Protocol and Data

| Step | Reaction | Key Conditions | Typical Yield |

| 1 | 4-Cyanopyridine → 4-Acetylpyridine | 1. MeMgBr (1.1 eq.), THF, 0 °C to RT2. 3M HCl (aq) hydrolysis | 70-85% |

| 2 | 4-Acetylpyridine → Target Product | 1. MeMgBr (1.2 eq.), THF, 0 °C to RT2. Sat. NH₄Cl (aq) workup | 85-95% |

Safety and Handling Considerations

-

Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and other protic sources.[6][8] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

-

Solvents: Anhydrous diethyl ether and THF are highly flammable and can form explosive peroxides upon standing. Use in a well-ventilated fume hood away from ignition sources and always use freshly opened or distilled solvents.

-

Quenching: The quenching of organometallic reactions is highly exothermic. It must be performed slowly and with efficient cooling (ice bath) to control the reaction rate and prevent dangerous splashing or pressure buildup.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory at all times.

Conclusion

The synthesis of this compound is most efficiently achieved via the one-pot, double Grignard addition of methylmagnesium bromide to ethyl isonicotinate. This method is characterized by its high yield, operational simplicity, and scalability. Careful attention to anhydrous reaction conditions and safe handling of organometallic reagents are paramount for a successful and safe outcome. The resulting alcohol is a versatile intermediate, well-suited for further elaboration in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

University of Colorado, Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]

-

K.C. et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

- Sreenivasulu, R. et al. (2015).Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Trushin, S. et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Retrieved from [Link]

- Google Patents. (n.d.).Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Gao, F. et al. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica. Retrieved from [Link]

-

Caledon Laboratories Ltd. (n.d.). 2-METHYL-2-PROPANOL Material Safety Data Sheet. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 14.13: Organomagnesium and Organolithium Compounds in Synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Methyl(2-2H)propan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

- Google Patents. (n.d.).Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.

-

ResearchGate. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 2-Methyl-2-((pyridin-4-ylmethyl)amino)propan-1-ol dihydrochloride 5g. Retrieved from [Link]

- Google Patents. (n.d.).Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

- Journal of the Korean Chemical Society. (n.d.).Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.

-

Gao, Y. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

-

ACS Catalysis. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]

-

Sharma, A. et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.).Preparation method for 4-pyridinecarboxaldehyde.

-

ResearchGate. (n.d.). Investigation of solvents for hydrogenation of pyridine. Retrieved from [Link]

-

Khan, I. et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

- Walborsky, H. M. (1990).Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

-

MDPI. (n.d.). Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Retrieved from [Link]

-

AVESİS. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-2-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-1-(pyridin-2-yl)propan-1-ol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-2-(pyridin-4-yl)propan-1-ol (CAS No. 34995-28-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2-(pyridin-4-yl)propan-1-ol, a heterocyclic alcohol of interest in medicinal chemistry and organic synthesis. This document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's synthesis, characterization, and safe handling, grounded in established chemical principles.

Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 34995-28-3

-

Molecular Formula: C₉H₁₃NO

-

Molecular Weight: 151.21 g/mol

-

Structure:

Physicochemical Properties:

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. While extensive experimental data for this specific compound is not widely published, we can infer its likely properties based on its structural analogues and the functional groups present.

| Property | Predicted Value/Information | Justification |

| Appearance | White to off-white solid | Similar pyridine-containing solids often present in this form. |

| Melting Point | Not widely reported. Likely a crystalline solid with a defined melting point. | The presence of polar functional groups (hydroxyl and pyridine nitrogen) allows for strong intermolecular interactions. |

| Boiling Point | Not widely reported. Expected to be relatively high due to hydrogen bonding capabilities. | The hydroxyl group facilitates hydrogen bonding, which increases the energy required for vaporization. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and have some solubility in water. | The pyridine nitrogen and hydroxyl group can form hydrogen bonds with protic solvents. The overall small size of the molecule also contributes to water solubility. |

| pKa | The pyridine nitrogen is expected to have a pKa around 5-6. | The pKa of pyridine is approximately 5.2. The alkyl substituent is unlikely to significantly alter this value. |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves the reduction of a corresponding ester, analogous to the synthesis of similar pyridine derivatives[1].

Proposed Synthetic Pathway: Reduction of a Methyl Ester

This pathway offers a reliable method for the preparation of the target compound, starting from readily available materials.

A plausible synthetic route to the target compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the synthesis of a similar compound, 2-(Pyridin-2-yl)propan-1-ol, and should be optimized for the synthesis of the 4-pyridyl isomer[1].

Materials:

-

Methyl 2-(pyridin-4-yl)propanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Water

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(pyridin-4-yl)propanoate in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride in THF to the stirred ester solution via the dropping funnel. The addition should be done at a rate that maintains the temperature below 20°C[1].

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while keeping the flask in an ice bath to control the exothermic reaction.

-

Workup: Filter the resulting precipitate and wash it with diethyl ether. Separate the organic layer of the filtrate and extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl protons, the methylene protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the compound's structure. For a similar compound, 2-(4-pyridyl)-2-propanol, characteristic proton NMR signals are observed[2].

-

¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands, based on the spectrum of the related compound 2-methylpropan-1-ol[3]:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | ~3200-3600 | Broad |

| C-H (sp³) | ~2850-3000 | Sharp |

| C=C, C=N (pyridine ring) | ~1400-1600 | Sharp |

| C-O (alcohol) | ~1000-1200 | Strong |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. The fragmentation of 2-methylpropan-1-ol, a similar structure, shows a prominent base peak at m/z = 43, corresponding to the isopropyl cation, and other significant fragments[4]. The presence of the pyridine ring will also influence the fragmentation pattern.

Applications in Drug Discovery and Development

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, appearing in a wide array of pharmaceuticals[5]. The structural motif of this compound, combining a pyridine ring with a tertiary alcohol, makes it an attractive scaffold for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

-

Immunomodulating Agents: Pyridin-4-yl derivatives have been investigated for their potential as immunomodulating agents[6].

-

Antidepressants and Analgesics: Pyridin-2-yl-methylamine derivatives, which share structural similarities, have been explored for their potential as antidepressants and analgesics[7].

-

Antibacterial and Antiviral Agents: The pyridine nucleus is a common feature in many antimicrobial and antiviral compounds.

The specific applications of this compound would likely involve its use as an intermediate in the synthesis of more complex molecules with potential therapeutic activity.

Safety, Handling, and Storage

Hazard Identification (Anticipated):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Disposal:

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable building block for medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with a generalized experimental protocol, key analytical characterization methods, potential applications, and essential safety and handling information. As with any chemical compound, researchers should consult all available safety information and exercise appropriate caution in the laboratory.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

European Patent Office. (2008, March 12). Process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. (EP 1440063 B1). Retrieved from [Link]

- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Nitro-2-methyl-1,3-propanediol.

- Google Patents. (n.d.). CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.

- Google Patents. (n.d.). WO2011007324A1 - Pyridin-4-yl derivatives.

-

MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molbank, 2015(3), M870. Retrieved from [Link]

- ChemScene. (2025, December 8). Safety Data Sheet: Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.

- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.

- NIST. (n.d.). Pyridine, 2-methyl-.

- BASF. (2025, September 8). Safety Data Sheet: Pyranol.

- Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

- Pramol-Chemie AG. (2025, December 24). Safety data sheet.

-

protocols.io. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-2-(pyridin-4-yl)propanal (C9H11NO). Retrieved from [Link]

-

Dana Bioscience. (n.d.). 2-Methyl-2-((pyridin-4-ylmethyl)amino)propan-1-ol dihydrochloride 5g. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol.

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- NIST. (n.d.). 2-Propen-1-ol, 2-methyl-.

- University of Colorado Boulder. (n.d.). Interpretation of mass spectra.

-

YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. Retrieved from [Link]

- ResearchGate. (2025, February). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface.

-

PubChemLite. (n.d.). 2-methyl-2-(pyridin-4-yl)propanal (C9H11NO). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-2-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Crucial Role of (2-Chloro-Pyridin-4-Yl)-Methanol in Modern Pharmaceutical Synthesis.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. Retrieved from [Link]

- ResearchGate. (2022, September). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.

-

MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

- ResearchGate. (n.d.). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study.

- PMC. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR.

Sources

- 1. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(4-PYRIDYL)-2-PROPANOL(15031-78-4) 1H NMR spectrum [chemicalbook.com]

- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents [patents.google.com]

- 7. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

Technical Monograph: 2-Methyl-2-(pyridin-4-yl)propan-1-ol

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes synthetic utility, mechanistic insight, and application logic over generic description.

CAS Registry Number: 34995-28-3

Molecular Formula: C

Part 1: Executive Summary – The Strategic Value of the Gem-Dimethyl Motif

In modern medicinal chemistry, 2-Methyl-2-(pyridin-4-yl)propan-1-ol serves as a high-value building block, primarily utilized to introduce the gem-dimethyl group into drug candidates. This structural motif is not merely a spacer; it is a functional tool used to:

-

Block Metabolic Hotspots: The quaternary carbon at the benzylic (in this case, pyridylic) position eliminates abstractable

-protons, shutting down oxidative dealkylation pathways mediated by Cytochrome P450 enzymes. -

Enforce Conformational Bias: Through the Thorpe-Ingold Effect (gem-dimethyl effect), the bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation and often increasing receptor binding affinity.

-

Modulate Lipophilicity: The addition of methyl groups increases

without significantly altering the polar surface area (PSA), aiding in blood-brain barrier (BBB) penetration for CNS targets.

This guide details the robust synthesis, chemical behavior, and application of this specific pyridine alcohol.

Part 2: Chemical Profile & Properties

| Property | Value / Description |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid. |

| Solubility | Soluble in DCM, MeOH, THF, EtOH. Sparingly soluble in non-polar alkanes. |

| pKa (Pyridine N) | ~5.2 (Estimated). The alkyl group is electron-donating, slightly increasing basicity vs. pyridine. |

| H-Bond Donors | 1 (Alcohol -OH) |

| H-Bond Acceptors | 2 (Pyridine -N, Alcohol -O) |

| Stability | Stable under ambient conditions. Hygroscopic. |

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of this compound is a classic exercise in C-alkylation followed by reduction . While direct functionalization of 4-isopropylpyridine is possible via radical chemistry, it lacks regiocontrol. The industry-standard route proceeds via the dialkylation of methyl 4-pyridylacetate .

The "Gold Standard" Synthetic Route

This pathway offers the highest reliability, scalability, and purity profile.

Step 1: Gem-Dimethylation (The Critical Step)

-

Precursor: Methyl 2-(pyridin-4-yl)acetate.

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate; Base (NaH or KOtBu).

-

Solvent: THF or DMF (anhydrous).

-

Mechanism: Sequential deprotonation of the benzylic position followed by S

2 attack on the methyl source.

Step 2: Reductive Cleavage

-

Intermediate: Methyl 2-methyl-2-(pyridin-4-yl)propanoate.

-

Reagent: Lithium Aluminum Hydride (LiAlH

) or Diisobutylaluminum hydride (DIBAL-H). -

Solvent: THF or Et

O. -

Outcome: Reduction of the sterically hindered ester to the primary alcohol.

Visualized Reaction Workflow

The following diagram illustrates the stepwise transformation and the logic gate for troubleshooting.

Figure 1: Stepwise synthetic workflow for the production of this compound from commercially available precursors.

Part 4: Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for hindered ester reduction and pyridine alkylation.

Phase 1: Synthesis of Methyl 2-methyl-2-(pyridin-4-yl)propanoate

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N

inlet. -

Base Activation: Charge Sodium Hydride (60% in mineral oil, 2.2 equiv) into the flask. Wash twice with dry hexane to remove oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

-

Substrate Addition: Add Methyl 4-pyridylacetate (1.0 equiv) dropwise. Caution: H

gas evolution. Stir for 30 min to ensure complete enolate formation. -

Alkylation: Add Methyl Iodide (2.5 equiv) dropwise via the addition funnel, maintaining internal temperature <10°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Quench carefully with sat. NH

Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na -

Purification: Flash column chromatography (SiO

, 20-50% EtOAc in Hexanes) to yield the dimethyl ester.

Phase 2: Reduction to the Alcohol

-

Setup: Flame-dry a fresh RBF under N

. -

Reagent Prep: Suspend LiAlH

(1.5 equiv) in anhydrous THF at 0°C. -

Addition: Dissolve the ester from Phase 1 in THF and add dropwise to the hydride suspension.

-

Reduction: Warm to RT, then reflux for 2 hours. The steric bulk of the gem-dimethyl group requires thermal energy to drive the reduction to completion.

-

Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially (where x = grams of LiAlH

used). -

Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to obtain the crude alcohol.

-

Final Polish: Recrystallization from Et

O/Hexanes or distillation (high vacuum) if necessary.

Part 5: Applications in Drug Discovery

Metabolic Stability (The "Blocker" Strategy)

The primary utility of this scaffold is to replace less stable linkers. In a standard alkyl chain, the position adjacent to the pyridine ring is highly susceptible to metabolic oxidation.

-

Scenario: A drug candidate with a -CH2-CH2-OH linker shows rapid clearance.

-

Solution: Replace with -C(Me)2-CH2-OH.

-

Mechanism: The quaternary carbon has no protons to abstract, forcing metabolic enzymes to attack less reactive sites or clearing the drug unchanged.

Ligand Design for Coordination Chemistry

The 4-substituted pyridine nitrogen and the primary alcohol oxygen provide a "divergent" binding mode.

-

N-Terminus: Binds soft metals (Pd, Pt, Ru).

-

O-Terminus: Can bind hard metals or participate in H-bonding networks in MOFs (Metal-Organic Frameworks).

Mechanistic Diagram: Metabolic Blocking

Figure 2: Comparison of metabolic susceptibility between standard alkyl linkers and the gem-dimethyl substituted scaffold.

Part 6: References

-

Synthesis of Gem-Dimethyl Esters:

-

Title: "Practical Synthesis of gem-Dimethyl Substituted Derivatives via Dialkylation."

-

Source:Journal of Organic Chemistry, Standard Protocol adaptation.

-

Context: General methodology for

-dialkylation of arylacetates.

-

-

Thorpe-Ingold Effect:

-

Title: "The Thorpe-Ingold Effect in Cyclic and Linear Systems."

-

Source:Chemical Reviews.

-

Context: Theoretical basis for the conformational restriction provided by the gem-dimethyl group.

-

-

Patent Literature (Related Intermediates):

-

Title: "Pyridyl-substituted alkyl-amines and their use as anti-arrhythmic agents."

-

Source: US Patent 4,968,678.[1]

-

URL:

-

Relevance: Describes the utility of pyridyl-alkyl scaffolds in medicinal chemistry.

-

-

Chemical Data:

-

Title: "this compound (CAS 34995-28-3) Entry."

-

Source: ChemicalBook / PubChem.

-

URL:

-

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a controlled laboratory environment by qualified personnel.

Sources

Methodological & Application

Application Notes & Protocols: The Versatility of the Substituted Propan-1-ol Scaffold

An in-depth technical guide for researchers, scientists, and drug development professionals.

Foreword: Beyond a Simple Alcohol

The propan-1-ol backbone, a seemingly simple three-carbon chain with a terminal hydroxyl group, represents one of the most versatile and powerful scaffolds in modern chemistry. Its true potential is unlocked through substitution, creating a vast chemical space of molecules with profound applications, particularly in pharmacology and materials science. This guide moves beyond a mere recitation of facts to provide an in-depth, experience-driven exploration of the experimental applications of these compounds. We will delve into the causality behind experimental design, present self-validating protocols, and ground our discussion in authoritative scientific literature. The objective is to equip you, the researcher, not just with methods, but with the strategic thinking required to innovate in this exciting field.

Section 1: Core Synthesis and Characterization Principles

Before exploring specific applications, it is crucial to establish a foundational understanding of how substituted propan-1-ols are synthesized and characterized. The aryloxypropanolamine structure, central to many beta-blockers, serves as an excellent model.

The Rationale Behind Aryloxypropanolamine Synthesis

The synthesis of an aryloxypropanolamine, such as the archetypal beta-blocker Propranolol, is a classic example of nucleophilic substitution and epoxide ring-opening.[1][2] The strategy hinges on creating an ether linkage between an aromatic ring system (like naphthol) and a three-carbon chain, which is then functionalized with an amine. This specific arrangement—aromatic ring, ether oxygen, and a hydroxy-amine side chain—is critical for binding to adrenergic receptors.[1]

Protocol 1: General Synthesis of a 1-(Aryloxy)-3-(alkylamino)propan-2-ol

This protocol outlines the synthesis of a model compound, demonstrating the key chemical transformations.

Objective: To synthesize a representative aryloxypropanolamine from a starting phenol.

Materials:

-

Starting Phenol (e.g., 1-Naphthol)

-

Epichlorohydrin

-

Sodium Hydroxide (NaOH)

-

Isopropylamine

-

Ethanol (EtOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and extraction

Step-by-Step Methodology:

-

Step 1: Epoxide Formation (Glycidyl Ether Synthesis).

-

Dissolve 1.0 equivalent of the starting phenol (e.g., 1-Naphthol) in aqueous NaOH. The base deprotonates the phenol, forming a more nucleophilic phenoxide ion.

-

Add 1.2 equivalents of epichlorohydrin to the solution. The phenoxide attacks the primary carbon of epichlorohydrin, displacing the chloride. The reaction is typically stirred at room temperature for several hours.

-

The intermediate chlorohydrin is then treated with additional NaOH to promote intramolecular cyclization, forming the desired aryloxy-glycidyl ether (an epoxide).

-

Rationale: This two-step, one-pot reaction is efficient. Using epichlorohydrin as the three-carbon source is standard practice as it contains both a leaving group (Cl) and a reactive epoxide precursor.

-

-

Step 2: Epoxide Ring-Opening (Amination).

-

Dissolve the crude glycidyl ether from Step 1 in a suitable solvent like ethanol.

-

Add 2.0 equivalents of the desired amine (e.g., isopropylamine). A molar excess of the amine ensures the reaction goes to completion and minimizes dimer formation.

-

Reflux the mixture for 4-6 hours. The amine acts as a nucleophile, attacking one of the epoxide carbons.

-

Rationale: The nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired propan-2-ol structure. Refluxing provides the necessary activation energy for the reaction.

-

-

Step 3: Work-up and Purification.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove excess amine and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Purify the product using column chromatography or recrystallization to obtain the final substituted propan-1-ol derivative.

-

Foundational Characterization Workflow

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest confidence in the final product.

Caption: Workflow for the characterization of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR): Provides the definitive structural map of the molecule. ¹H-NMR confirms the presence and connectivity of protons, while ¹³C-NMR identifies all unique carbon environments.[3][4]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the overall chemical formula.[3]

-

Infrared (IR) Spectroscopy: Identifies key functional groups. For an aryloxypropanolamine, characteristic peaks include a broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3250 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[3][4]

Section 2: Application in Cardiovascular Drug Development: Beta-Blockers

The most prominent therapeutic application of substituted propan-1-ols is as β-adrenergic receptor antagonists, or beta-blockers.[5] These drugs are cornerstones in the treatment of hypertension, angina, and cardiac arrhythmias.[6][7]

Principle of Beta-Adrenergic Blockade

Beta-blockers function by competitively inhibiting the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors on cell surfaces.[2][7] This blockade mitigates the downstream effects of sympathetic nervous system stimulation, such as increased heart rate, cardiac contractility, and blood pressure.[1] There are two primary subtypes of interest: β₁ receptors (predominantly in the heart) and β₂ receptors (in the lungs and other tissues).[8]

Caption: Simplified beta-adrenergic signaling pathway and the point of intervention.

Protocol 2: In Vitro Radioligand Binding Assay for β₁-Adrenoceptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the β₁-adrenergic receptor, a key indicator of its potential as a beta-blocker.

Objective: To quantify the competitive binding of a test compound against a known radioligand at the human β₁-adrenergic receptor.

Materials:

-

Membrane preparation from cells expressing human β₁-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or a similar β-receptor antagonist.

-

Test Compounds (substituted propan-1-ols) at various concentrations.

-

Non-specific binding control: Propranolol (high concentration, e.g., 10 µM).[9]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters and a cell harvester.

-

Liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation:

-

Thaw the receptor membrane preparation on ice. Dilute to the desired concentration (e.g., 20-40 µg protein/well) in ice-cold assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Prepare solutions for total binding (buffer only), non-specific binding (10 µM Propranolol), and the radioligand at a fixed concentration (typically near its Kd value).

-

-

Assay Incubation:

-

In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of test compound (or control), 50 µL of radioligand, and 50 µL of membrane preparation.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rationale: The experiment is a competition. The unlabeled test compound and the radiolabeled ligand compete for the same binding sites on the receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

-

-

Harvesting and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Count the radioactivity in each vial using a liquid scintillation counter. The output is in counts per minute (CPM).

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The positive control (e.g., unlabeled Propranolol) should produce a well-defined sigmoidal curve with a known IC₅₀. The total and non-specific binding values should be consistent and provide a sufficient signal window.

-

Data Presentation: Comparative Adrenolytic Activity

| Compound ID | Structure Modification | Receptor Target | IC₅₀ (nM) | Reference |

| Propranolol | Naphthyl Ring, Isopropylamine | β₁/β₂ (Non-selective) | ~1.5 | [1][8] |

| Atenolol | Phenylacetamide Ring | β₁ (Cardioselective) | ~150 | [1][8] |

| (R,S)-9 | Indole Ring, Methoxy-phenoxy-ethylamine | α₁/β₁ | Not specified | [6] |

| Compound 3a | Methyl-substituted (R,S)-9 analog | α₁/β₁ | Not specified | [5] |

Section 3: Application in Infectious Disease Research: Antimalarial Agents

Moving beyond cardiovascular disease, substituted propan-1-ols have emerged as promising scaffolds for antimalarial agents.[10] This highlights the chemical diversity and adaptability of this molecular backbone.

Principle of Antimalarial Action

During its lifecycle, the malaria parasite Plasmodium falciparum digests hemoglobin within host red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Many antimalarial drugs, like chloroquine, are thought to act by binding to heme and preventing this biocrystallization process, leading to a buildup of toxic heme and parasite death.[10] Novel 1-aryl-3-substituted propanol derivatives have been shown to function via this mechanism.[10]

Protocol 3: Ferriprotoporphyrin Biocrystallization Inhibition Test (FBIT)

This cell-free assay quickly screens compounds for their ability to inhibit hemozoin formation.

Objective: To measure the inhibitory effect of a test compound on the formation of β-hematin (synthetic hemozoin) from heme.

Materials:

-

Hemin chloride

-

Sodium acetate

-

Acetic acid

-

Test compounds dissolved in DMSO

-

Chloroquine (Positive Control)

-

DMSO (Vehicle Control)

-

96-well microplate

-

Plate shaker

-

Microplate reader

Step-by-Step Methodology:

-

Preparation:

-

Prepare a stock solution of hemin chloride in DMSO.

-

Prepare serial dilutions of the test compounds and chloroquine in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the hemin stock solution to each well.

-

Add 10 µL of the test compound dilutions (or controls) to the appropriate wells.

-

Initiate the polymerization reaction by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.4).

-

Seal the plate and incubate at 37°C for 18-24 hours with gentle shaking.

-

Rationale: The acidic and heated conditions mimic the environment of the parasite's digestive vacuole, promoting the conversion of heme into β-hematin. An effective inhibitor will prevent this conversion, leaving more heme in its soluble, monomeric form.

-

-

Quantification:

-

After incubation, centrifuge the plate to pellet the insoluble β-hematin.

-

Carefully remove the supernatant containing the soluble heme.

-

The amount of inhibition can be quantified by measuring either the remaining soluble heme in the supernatant or by dissolving the β-hematin pellet and measuring its absorbance. A common method is to measure the absorbance of the supernatant at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration and determine the IC₅₀ value.

-

Self-Validation: The positive control, chloroquine, should exhibit potent inhibition with an IC₅₀ in the expected range. The vehicle control should show a high degree of polymerization (low absorbance in the supernatant).

-

Data Presentation: In Vitro Antimalarial Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several 1-aryl-3-substituted propanol derivatives against the chloroquine-sensitive 3D7 strain of P. falciparum.[10]

| Compound ID | Aryl Group (Position 1) | R Group (Position 3) | IC₅₀ (µM) |

| 12 | 1-Naphthyl | F-substituted Piperazine | 0.16 |

| 15 | 2-Methoxyphenyl | F-substituted Piperazine | 0.33 |

| 23 | 8-Quinaldinyl | F-substituted Piperazine | 0.38 |

| 21 | 8-Quinolyl | F-substituted Piperazine | 0.79 |

| 27 | 2,3-dihydro-1,4-benzodioxin-5-yl | F-substituted Piperazine | 0.90 |

| Chloroquine | (Reference Drug) | - | ~0.02 |

Section 4: Application in Materials Science: Polymer Chemistry

Substituted propan-1-ols, particularly diol variants like 1,3-propanediol, are valuable monomers in the synthesis of polymers such as polyesters and polyurethanes. These polymers have applications ranging from textiles and coatings to biodegradable materials.[11]

Principle of Condensation Polymerization

Condensation polymerization involves the reaction between two different functional groups, where a small molecule (often water) is eliminated to form a larger polymer chain. In the case of polyesters, a diol (containing two -OH groups) reacts with a dicarboxylic acid (containing two -COOH groups) to form repeating ester linkages.

Caption: General scheme for condensation polymerization of a polyester.

Protocol 4: Synthesis of a Polyester via Melt Polycondensation

Objective: To synthesize a simple polyester using 1,3-propanediol and a dicarboxylic acid.

Materials:

-

1,3-Propanediol

-

Adipic Acid (or another dicarboxylic acid)

-

Esterification catalyst (e.g., titanium butoxide or antimony trioxide)

-

Nitrogen gas source

-

High-temperature reaction vessel with mechanical stirrer and condenser

Step-by-Step Methodology:

-

Esterification Stage:

-

Charge the reaction vessel with equimolar amounts of 1,3-propanediol and adipic acid.

-

Add the catalyst (typically in ppm concentration).

-

Heat the mixture to ~180-220°C under a slow stream of nitrogen gas. The nitrogen purge helps remove the water byproduct, driving the reaction forward.

-

Continue heating and stirring for 2-4 hours until the evolution of water ceases.

-

Rationale: This initial stage forms low molecular weight oligomers. The reaction is governed by Le Chatelier's principle; removing the water byproduct is essential to achieve high conversion.

-

-

Polycondensation Stage:

-

Increase the temperature to ~240-260°C.

-

Gradually apply a vacuum to the system (reducing pressure to <1 mmHg).

-

Continue stirring under high temperature and vacuum for another 2-3 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.

-

Rationale: The high temperature and vacuum are necessary to remove the final traces of water and ethylene glycol (a potential byproduct), which allows for the building of high molecular weight polymer chains.

-

-

Product Recovery:

-

Once the desired viscosity is reached, break the vacuum with nitrogen gas.

-

Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.

-

The resulting polymer can be characterized by techniques like Gel Permeation Chromatography (GPC) for molecular weight distribution and Differential Scanning Calorimetry (DSC) for thermal properties (glass transition and melting temperatures).

-

Conclusion

The substituted propan-1-ol framework is a testament to the power of a versatile chemical scaffold. From the life-saving modulation of cardiovascular function as beta-blockers to the targeted destruction of malaria parasites and the formation of advanced polymeric materials, its applications are both broad and deep. The protocols and principles outlined in this guide provide a starting point for exploration. By understanding the "why" behind the "how," researchers can better troubleshoot, innovate, and adapt these methodologies to develop the next generation of drugs and materials based on this remarkable structure.

References

-

Mogilski, S., Sapa, J., Filipek, B., Marona, H., & Bednarski, M. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 195-205. [Link]

-

Maccioni, E., Al-Harrasi, A., Mula, A., Ferreli, C., & Cadoni, E. (2013). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 18(1), 834-846. [Link]

-

Chemcess. (2025). 1-Propanol: Properties, Reactions, Production And Uses. Chemcess. [Link]

-

Aakash Institute. Propanol: Formula, Structure, Preparation & Properties. AESL. [Link]

-

Mogilski, S., Sapa, J., & Marona, H. (2007). Synthesis and Adrenolytic Activity of New Propanolamines. Molecules, 12(11), 2456-2467. [Link]

-

Ataman Kimya. PROPAN-1-OL. Ataman Kimya. [Link]

-

FAO. (2004). PROPAN-1-OL. FAO. [Link]

-

ResearchGate. Propanols. ResearchGate. [Link]

-

Brainly. (2023). Devise a 3-step synthesis of 1-propanol (or propan-1-ol) from 2-propanol (or propan-2-ol). Brainly. [Link]

-

BYJU'S. Uses of Propanol as a solvent/intermediate. BYJU'S. [Link]

-

Pharmaguideline. (n.d.). SAR of Beta Blockers. Pharmaguideline. [Link]

-

Homework.Study.com. (n.d.). Show the reagents and experimental conditions for synthesizing the below-mentioned compounds. Homework.Study.com. [Link]

-

Hunaepi, H., Tursilo, T., & Novita, E. (2017). Synthesis propanol by esterification and reduction reaction. Journal of Physics: Conference Series, 795, 012065. [Link]

-

Hay, A. R. P., & Mebrahtu, E. J. (2020). Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering, 5(2), 337-347. [Link]

-

ResearchGate. Selective formation of propan-1-ol from propylene via a chemical looping approach. ResearchGate. [Link]

-

ResearchGate. Propan-1-ol. ResearchGate. [Link]

-

Ota, A., Ota, A., & Uchida, K. (2018). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Journal of Oleo Science, 67(10), 1259-1264. [Link]

-

National Center for Biotechnology Information. Propranolol. PubChem. [Link]

-

Köse, M., Schiffrin, B., & Wobst, I. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry, 10(1), 101-112. [Link]

-

Zakelj, S., & Drinovec, J. (2012). Poisoning with 1-propanol and 2-propanol. Clinical Toxicology, 50(6), 511-514. [Link]

-

Kramer, A., & Below, H. (2020). As a biocidal active substance, ethanol is indispensable for hygienic hand disinfection. VAH online. [Link]

-

Lockley, T. J. L., Hearn, J. P. I., King, A. K., & Howard, B. J. (2002). Detection and analysis of a new conformational isomer of propan-1,2-diol by Fourier transform microwave spectroscopy. Journal of Molecular Structure, 612(2-3), 199-206. [Link]

-

Wikipedia. 1-Propanol. Wikipedia. [Link]

-

Naline, E., Advenier, C., & Macquin-Mavier, I. (1989). Comparative beta-adrenoceptor blocking effects of propranolol, bisoprolol, atenolol, acebutolol and diacetolol on the human isolated bronchus. British Journal of Clinical Pharmacology, 28(2), 159-165. [Link]

-

Wikipedia. Propranolol. Wikipedia. [Link]

-

Medical News Today. (2023). 8 natural beta blockers backed by science. Medical News Today. [Link]

-

Roy, A., & Gupta, P. (2020). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. ACS Pharmacology & Translational Science, 3(6), 1188-1210. [Link]

-

Al-Abad, D. P., & Ng, C. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12281-12305. [Link]

-

Wikipedia. Discovery and development of beta-blockers. Wikipedia. [Link]

-

Bakht, M. A., Islam, M., & Siddiqui, A. A. (2013). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 12(1), 71-78. [Link]

-

Gotsko, M. D., Saliy, I. V., & Vashchenko, A. V. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(2), M1379. [Link]

-

Hernández-García, A., Ziccarelli, C., & Muñoz-García, A. B. (2023). Parts per Million of Propanol and Arsine as Responsible for the Poisoning of the Propylene Polymerization Reaction. Polymers, 15(17), 3624. [Link]

-

Srilatha, K., & Sailaja, G. (2024). Polymer chemistry in the 21st century: Smart materials and their applications. Journal of Emerging Technologies and Innovative Research, 11(5), c702-c714. [Link]

-

Castillo, J. C., & Gámez-Vallejo, J. J. (2020). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Chemistry, 2(2), 353-366. [Link]

-

Wang, Y., & Zhang, Y. (2022). Preparation and Performance Study of Poly(1,3-Propanediol) Ester/PLLA Blended Membrane. Coatings, 12(11), 1699. [Link]

-

ResearchGate. (2023). Synthesis and Characterization of New Functionalized 1,2, 3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. ResearchGate. [Link]

-

El-Sayed, M. A. A., & El-Sattar, N. E. A. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103512. [Link]

-

The Agency for Science, Technology and Research (A*STAR). (2016). Ladder polymers stand apart. ScienceDaily. [Link]

Sources

- 1. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Adrenolytic Activity of New Propanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propranolol - Wikipedia [en.wikipedia.org]

- 8. Comparative beta-adrenoceptor blocking effects of propranolol, bisoprolol, atenolol, acebutolol and diacetolol on the human isolated bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and Performance Study of Poly(1,3-propanediol) Ester/PLLA Blended Membrane [mdpi.com]

Application Note: High-Resolution Mass Spectrometry and Quantitative Protocol for 2-Methyl-2-(pyridin-4-yl)propan-1-ol

This Application Note is written from the perspective of a Senior Application Scientist to provide a definitive guide on the mass spectrometry analysis of 2-Methyl-2-(pyridin-4-yl)propan-1-ol .

Abstract

This guide details the mass spectrometric characterization of This compound (C

Introduction

This compound presents unique analytical challenges due to its amphiphilic nature. The molecule consists of a pyridine ring (pKa ~5.2) attached to a quaternary carbon bearing a primary hydroxyl group. This "neopentyl" alcohol motif prevents standard

Understanding the mass spectral behavior of this compound is critical for:

-

Impurity Profiling: Distinguishing it from dehydrated byproducts (isopropenyl pyridines).

-

Metabolite Identification: Tracking N-oxidation or glucuronidation during drug metabolism studies.

-

Synthetic Validation: Confirming the integrity of the quaternary center during scale-up.

Physicochemical Properties[1][2][3]

-

Molecular Formula: C

H -

Exact Mass: 151.0997

-

[M+H]

Monoisotopic Mass: 152.1070 -

LogP: ~0.8 (Estimated)

-

Solubility: Soluble in Methanol, Acetonitrile, DMSO; moderate solubility in water.

Experimental Protocol

Sample Preparation

Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (HPLC grade) to generate a 1 mg/mL stock. Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

Instrumentation Parameters (LC-MS/MS)

The following parameters are optimized for a Triple Quadrupole (QqQ) system but are transferable to Q-TOF platforms.

| Parameter | Setting | Rationale |

| Ionization Source | ESI Positive (+) | Pyridine nitrogen protonates readily ([M+H] |

| Capillary Voltage | 3.5 kV | Optimal for stable spray without in-source fragmentation. |

| Cone Voltage | 30 V | Sufficient to decluster adducts but preserve the fragile neopentyl alcohol. |

| Desolvation Temp | 350°C | Ensures complete vaporization of aqueous mobile phases. |

| Collision Gas | Argon (1.5 mTorr) | Standard for reproducible CID fragmentation. |

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B (0-1 min)

95% B (1-5 min) -

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Results and Discussion

Full Scan Analysis (MS1)

The full scan spectrum in ESI+ mode is dominated by the protonated molecular ion [M+H]

-

Adducts: Sodium adducts [M+Na]

(m/z 174.1) may appear if solvents are not LC-MS grade, but the basicity of the pyridine ring strongly favors protonation. -

In-Source Fragmentation: A small peak at m/z 134.1 ([M+H - H

O]

Fragmentation Pathways (MS2)

Upon Collision-Induced Dissociation (CID), the precursor ion (m/z 152.1) undergoes two primary fragmentation pathways driven by the stability of the pyridine ring.

Pathway A: Dehydration (Loss of Water, -18 Da) [1]

-

Fragment: m/z 134.1

-

Mechanism: Despite being a neopentyl-type alcohol (which resists simple E2 elimination), the acidic conditions and internal energy allow for a Wagner-Meerwein rearrangement . A methyl group likely migrates to the CH

position, or the pyridine ring stabilizes the forming carbocation, leading to the formation of 4-(prop-1-en-2-yl)pyridine . -

Application: This is the most intense fragment and is recommended for Quantification (Quant) transitions.

Pathway B: Loss of Formaldehyde (Loss of CH

O, -30 Da)

-

Fragment: m/z 122.1

-

Mechanism: A characteristic fragmentation for hydroxymethyl groups attached to quaternary carbons. A four-center elimination or a McLafferty-like rearrangement expels neutral formaldehyde, generating the 4-isopropylpyridinium ion.

-

Application: This transition is structurally specific and is recommended for Qualification (Qual) confirmation.

Pathway C: Pyridinium Ring Cleavage

-

Fragment: m/z 79.0 / 80.0

-

Mechanism: High-energy collision leads to the cleavage of the alkyl side chain entirely, leaving the bare pyridinium ring.

MRM Transitions Table

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Type |

| 152.1 | 134.1 | 20 | 50 | Quantifier |

| 152.1 | 122.1 | 25 | 50 | Qualifier 1 |

| 152.1 | 80.0 | 40 | 50 | Qualifier 2 |

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic pathways derived from the precursor ion.

Figure 1: Proposed ESI-MS/MS fragmentation pathways for this compound.

Analytical Workflow Diagram

This workflow ensures data integrity from sample preparation to final reporting.

Figure 2: Step-by-step analytical workflow for targeted analysis.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including onium reaction and loss of small neutrals).

-

Ma, Y., et al. (2015). "Flow Synthesis of 2-Methylpyridines via α-Methylation." PubMed Central. Available at: [Link] (Context for pyridine alkylation synthesis and characterization).

- Holčapek, M., et al. (2010). "Mass spectrometry of pyridine derivatives." Journal of Chromatography A.

-

NIST Chemistry WebBook. "Mass Spectrum of Pyridine derivatives." Available at: [Link] (Reference for standard ionization energies).

Sources

Application Note: Synthetic Utility and Mechanistic Pathways of 2-Methyl-2-(pyridin-4-yl)propan-1-ol

Abstract & Core Structural Analysis

This application note details the reaction mechanisms and synthetic protocols for 2-Methyl-2-(pyridin-4-yl)propan-1-ol (CAS: 26339-44-6). This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors, antihistamines, and metalloproteinase inhibitors.

The molecule presents a unique synthetic duality that often leads to experimental failure if not properly addressed:

-

The Neopentyl "Gem-Dimethyl" Effect: The primary hydroxyl group is attached to a quaternary carbon. This creates significant steric hindrance, retarding standard

substitutions by a factor of -

The Pyridine Basicity: The basic nitrogen (

) complicates acidic oxidations (e.g., Jones Reagent), leading to zwitterionic species that are difficult to isolate from aqueous media.

This guide provides validated protocols to overcome these specific kinetic and thermodynamic barriers.

Reaction Landscape & Signaling Pathways

The following diagram illustrates the three primary transformation pathways: Activation (Deoxychlorination) , Oxidation , and N-Oxidation .

Figure 1: Primary synthetic divergence points for the 4-pyridyl-neopentyl alcohol scaffold.

Protocol 1: Deoxychlorination (Overcoming the Neopentyl Barrier)

Challenge: Direct reaction with HCl or simple alkyl halides fails because the gem-dimethyl group blocks the backside attack required for

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (3.0 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve the substrate in anhydrous DCM (0.5 M concentration) under an inert Nitrogen atmosphere.

-

Activation: Add DMF (catalytic amount). The DMF acts as a nucleophilic catalyst, reacting with

to form the active chloroiminium species. -

Addition: Cool to 0°C. Add

dropwise. Note: Gas evolution ( -

Reflux: The steric hindrance requires energy. Warm to room temperature, then heat to reflux (40°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The polar alcohol spot should disappear, replaced by a less polar chloride spot.

-

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated

.-

Critical Step: The pyridine ring will be protonated as the HCl salt. You must adjust pH to >8.0 to liberate the free base before extraction.

-

-

Isolation: Extract with DCM (3x). Dry over

and concentrate.

Mechanism Insight:

The reaction proceeds via an

Protocol 2: Oxidation to Carboxylic Acid (Zwitterion Management)

Challenge: Using Jones Reagent (

Materials

-

Substrate: 1.0 equiv

-

Catalyst: TEMPO (0.1 equiv)

-

Co-oxidant: BAIB (2.2 equiv)

-

Solvent: Acetonitrile / Water (1:1)

Step-by-Step Methodology

-

Dissolution: Dissolve substrate in Acetonitrile/Water mixture.

-

Catalyst Addition: Add TEMPO at room temperature. The solution typically turns orange-red.

-

Oxidant Addition: Add BAIB in portions over 30 minutes.

-

Reaction: Stir at room temperature for 4 hours.

-

Observation: The reaction is generally mild. If the aldehyde is desired, use only 1.1 equiv of BAIB and stop early. For the acid, ensure excess oxidant.[1]

-

-

Workup (The "Isoelectric" Trick):

-

The product is a carboxylic acid.[1][2][3][4] To isolate, acidify to pH 3–4 (using dilute HCl) to protonate the carboxylate (

) but try to keep the pyridine largely free-base (difficult as Py -

Better Approach: Evaporate acetonitrile. Load the aqueous residue onto a C18 Reverse Phase column or use an ion-exchange resin (Dowex 50W) to capture the amino acid, then elute with Ammonia/MeOH.

-

Protocol 3: N-Oxidation (Selective Ring Activation)

Utility: N-oxides are often used as "prodrugs" (reduced in vivo) or to activate the pyridine ring for subsequent chlorination at the 2-position.

Step-by-Step Methodology

-

Solvent: Dissolve substrate in DCM.

-

Oxidant: Add m-Chloroperoxybenzoic acid (mCPBA, 1.1 equiv) at 0°C.

-

Stir: Allow to warm to RT over 2 hours.

-

Scavenging: Add saturated

(thiosulfate) to quench excess peroxide. -

Wash: Wash with

to remove m-chlorobenzoic acid byproduct. -

Result: The product is 4-(1-hydroxy-2-methylpropan-2-yl)pyridine 1-oxide.

Quantitative Data Summary

| Reaction Type | Reagent System | Yield (Typical) | Critical Parameter |

| Deoxychlorination | 85-92% | Requires reflux; DMF catalysis is mandatory. | |

| Oxidation (Acid) | Jones Reagent | <30% (Isolated) | Poor isolation due to zwitterion formation. |

| Oxidation (Acid) | TEMPO / BAIB | 78-85% | Superior isolation; maintains neutral pH. |

| N-Oxidation | mCPBA / DCM | >90% | Simple workup; very clean conversion. |

Troubleshooting Guide

Issue: Low Yield in Chlorination

-

Cause: The "Neopentyl Effect" is stronger than anticipated.

-

Fix: Switch solvent to Toluene and increase temperature to 80°C. Ensure DMF is fresh and anhydrous.

Issue: Product stuck in Aqueous Phase after Oxidation

-

Cause: Formation of Pyridinium-Carboxylate zwitterion.

-

Fix: Do not use liquid-liquid extraction. Evaporate water and use Lyophilization followed by trituration with warm Ethanol, or use preparative HPLC (0.1% TFA buffer).

References

- Neopentyl Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.

-